5,7-dimethyl-2-(4-propan-2-ylphenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione
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Overview
Description
5,7-dimethyl-2-(4-propan-2-ylphenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione is a complex organic compound with a unique tetracyclic structure.
Preparation Methods
The synthesis of 5,7-dimethyl-2-(4-propan-2-ylphenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione typically involves multi-step reactions. These reactions often start with simpler precursors and involve the formation of multiple rings and functional groups. The reaction conditions can vary, but they generally require controlled temperatures, specific catalysts, and solvents to facilitate the formation of the desired product .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present. Common reagents and conditions used in these reactions include acids, bases, and organic solvents.
Scientific Research Applications
5,7-dimethyl-2-(4-propan-2-ylphenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione has several scientific research applications:
Biology: Its unique structure makes it a candidate for studying molecular interactions and biological activity.
Medicine: Research into its pharmacological potential, including its ability to interact with biological targets, is ongoing.
Industry: It is explored for its potential use in developing new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,7-dimethyl-2-(4-propan-2-ylphenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione involves its interaction with specific molecular targets. These interactions can lead to changes in the activity of enzymes, receptors, or other proteins, thereby exerting its effects. The pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds to 5,7-dimethyl-2-(4-propan-2-ylphenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione include:
(2R,8R)-2-(1,3-Benzodioxol-5-yl)-6-oxa-3,17-diazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione: This compound has a similar tetracyclic structure and is used in similar research applications.
(8S)-2-(4-nitrophenyl)-6-(phenylmethyl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione: Another compound with a similar core structure, used in studies of molecular interactions and pharmacological potential.
The uniqueness of this compound lies in its specific substituents and the resulting properties, which can lead to different reactivity and applications compared to its analogs.
Properties
Molecular Formula |
C25H23N3O3 |
---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
5,7-dimethyl-2-(4-propan-2-ylphenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione |
InChI |
InChI=1S/C25H23N3O3/c1-13(2)14-9-11-15(12-10-14)18-19-21(16-7-5-6-8-17(16)22(19)29)26-23-20(18)24(30)28(4)25(31)27(23)3/h5-13,18,26H,1-4H3 |
InChI Key |
XCDDTEUAFJAIOR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4C3=O)NC5=C2C(=O)N(C(=O)N5C)C |
Origin of Product |
United States |
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